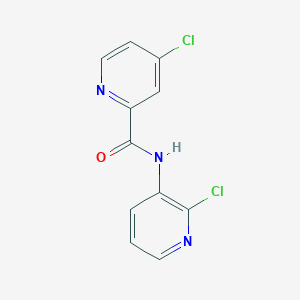![molecular formula C19H16ClN3O2 B2722007 4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1211415-43-8](/img/structure/B2722007.png)
4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a chemical compound that is widely used in scientific research. It is a member of the pyrazole-based family of compounds and is known for its potent biological activity.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal potentials of compounds related to "4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide". For instance, compounds containing pyrazole derivatives have shown significant in vitro activity against bacteria and fungi. The antimicrobial efficacy was assessed using disc diffusion and broth microdilution susceptibility assays, revealing that certain Cl atom and carbothioamide group configurations play a crucial role in binding and antimicrobial activity (Sivakumar et al., 2020). Another study synthesized novel compounds of type 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, displaying variable and modest activities against investigated bacterial and fungal strains (B'Bhatt & Sharma, 2017).
Anticancer Activity
Compounds related to the specified chemical structure have also been explored for their anticancer properties. For example, a compound with a pyrazolo[1,5-a]pyrimidine structure exhibited marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting promising anticancer activities (Jin Liu et al., 2020).
Synthesis of Novel Chemical Structures
Research has focused on the synthesis of novel chemical structures using compounds with similar configurations. For instance, a study detailed the synthesis of pyrazole, thiophene, thiazole, and thiadiazole derivatives incorporating a pyrimidine ring, indicating the utility of such compounds in creating new molecular entities with potential antimicrobial evaluation (Farag et al., 2009).
Spectroscopic and Molecular Docking Studies
Spectroscopic and molecular docking studies have been conducted to understand the molecular structure and interactions of similar compounds. These studies provide insights into the stability, charge delocalization, and intramolecular interactions, which are crucial for their biological activities. For example, molecular docking and quantum chemical calculations have revealed the antimicrobial and anticancer potentials of compounds, alongside their spectroscopic characterization (Viji et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha, camp-dependent protein kinase inhibitor alpha, rac-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta .
Biochemical Pathways
Given the potential targets of the compound, it could be involved in pathways related to cellular signaling, metabolism, and proliferation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound cannot be accurately determined .
Result of Action
Based on the potential targets of the compound, it could influence cellular processes such as signaling, metabolism, and proliferation .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the action of the compound .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-(4-pyrazolidin-3-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-5-1-14(2-6-15)18(24)9-10-19(25)22-16-7-3-13(4-8-16)17-11-12-21-23-17/h1-8,17,21,23H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKJGYPVGWTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC=C(C=C2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)

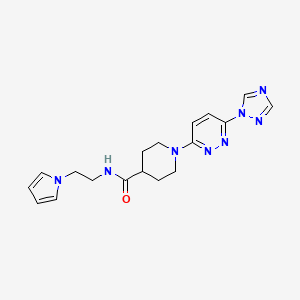
![Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B2721930.png)
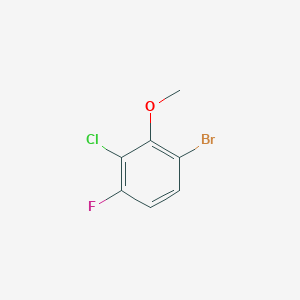
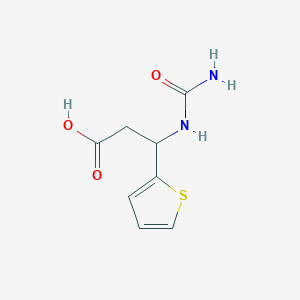
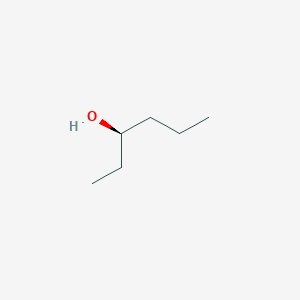
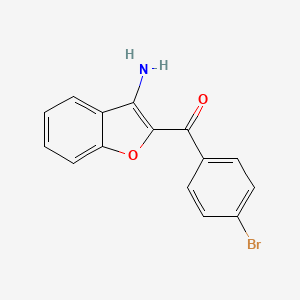
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)
